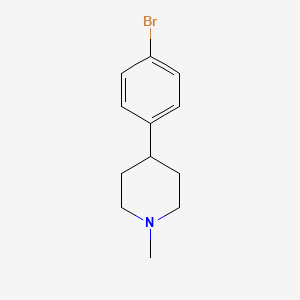

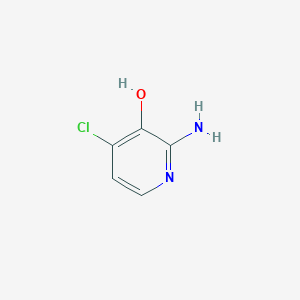

1-(Benzyloxy)-2-bromo-4-fluorobenzene

Übersicht

Beschreibung

1-(Benzyloxy)-2-bromo-4-fluorobenzene is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar bromo-fluorobenzene compounds and their properties, synthesis, and applications. These compounds are of interest due to their potential use in various chemical reactions, including metallo-organic arylations and as synthons for further chemical modifications .

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds involves various methods, including nucleophilic aromatic substitution reactions. For instance, 1-bromo-4-[18F]fluorobenzene can be synthesized using symmetrical bis-(4-bromphenyl)iodonium bromide, achieving a high radiochemical yield in a direct, one-step process . Other methods for synthesizing bromo-fluorobenzene derivatives include the Wittig-Horner reaction, diazotization followed by bromination, and radical bromination using bromine or N-bromosuccinimide (NBS) .

Molecular Structure Analysis

The molecular structure of bromo-fluorobenzene derivatives is characterized by the presence of bromine and fluorine substituents on the benzene ring. These substituents influence the geometry and normal modes of vibrations of the benzene ring. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C interactions and short F⋅⋅⋅F separations . The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene have been calculated using DFT methods, and the influence of bromine and fluorine on the benzene geometry has been discussed .

Chemical Reactions Analysis

Bromo-fluorobenzene compounds can participate in various chemical reactions. For example, 1-bromo-4-(2,2-diphenylvinyl)benzene is synthesized through a Wittig-Horner reaction and exhibits photoluminescence properties, indicating its potential use in fluorescence applications . The reactivity of these compounds is influenced by the presence of bromine and fluorine, which can act as leaving groups or participate in hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives are influenced by their molecular structure. The presence of bromine and fluorine atoms affects properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies. Time-dependent DFT (TD-DFT) analysis can provide insights into the electronic properties and absorption bands of these compounds . Additionally, the thermodynamic properties, such as heat capacities, entropies, enthalpy changes, and their correlations with temperature, have been calculated for 1-bromo-3-fluorobenzene .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical and Medicinal Chemistry

- Scientific Field : Pharmaceutical and Medicinal Chemistry .

- Application Summary : The compound 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, which is structurally similar to the compound you mentioned, has been synthesized and studied for its antimicrobial activity .

- Methods of Application : The compound was synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

Catalyst Design and Carbon Bond Formation

- Scientific Field : Catalyst Design and Carbon Bond Formation .

- Application Summary : A 1,2,3-triazole framework, which can act as both a hydrogen bond donor and metal chelator, has been used in the design of an effective Pd-catalyst for carbonylation and carbon–carbon bond formation .

- Methods of Application : The click-modified magnetic nanocatalyst Pd@click-Fe3O4/chitosan was prepared, in which the triazole moiety plays a dual role as both a strong linker and an excellent ligand and immobilizes the palladium species in the catalyst matrix .

- Results or Outcomes : The nanostructure was found to be an efficient catalyst for the CO gas-free formylation of aryl halides using formic acid (HCOOH) as the most convenient, inexpensive, and environmentally friendly CO source .

Material Science and Corrosion Resistance

- Scientific Field : Material Science and Corrosion Resistance .

- Application Summary : Substituted chalcone-based materials, which are structurally similar to the compound you mentioned, have been studied for their corrosion resistance and photocrosslinking applications .

- Methods of Application : The materials were synthesized by a standard Claisen–Schmidt condensation reaction. The surface morphologies of these materials were obtained from Scanning Electron Microscopy (SEM) analysis .

- Results or Outcomes : The electrochemical analysis involves Tafel plots and cyclic voltammetry studies to demonstrate high corrosion inhibition percentage and oxidation–reduction behaviour of materials .

Organic Chemistry and Benzylic Reactions

- Scientific Field : Organic Chemistry .

- Application Summary : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

- Methods of Application : This is a general principle in organic chemistry and can be applied in various reactions involving benzylic halides .

- Results or Outcomes : The adjacent aromatic ring enhances the reactivity of benzylic halides in S N 1, S N 2 and E1 reactions .

Antioxidant and Antimicrobial Activity

- Scientific Field : Biochemistry .

- Application Summary : Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde, which is structurally similar to the compound you mentioned, have been synthesized and studied for their in vitro antioxidant and antimicrobial activity .

- Methods of Application : The compounds were synthesized from a condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Results or Outcomes : The synthesized metal (II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The compounds were also assayed for their in vitro antimicrobial activities against several bacterial and fungal strains .

Cross-Electrophile Coupling and C–H Alkylation Reaction

- Scientific Field : Organic Chemistry .

- Application Summary : A Pd-catalyzed cascade cross-electrophile coupling and C–H alkylation reaction of 2-iodo-alkoxylarenes with alkyl chlorides has been reported . Methoxy and benzyloxy groups, which are ubiquitous functional groups and common protecting groups, were utilized as crucial mediators via primary or secondary C(sp 3)–H activation .

- Methods of Application : This is a general principle in organic chemistry and can be applied in various reactions involving benzyloxy groups .

- Results or Outcomes : The reaction was successful, demonstrating the utility of benzyloxy groups in cross-electrophile coupling and C–H alkylation reactions .

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards associated with a chemical, as well as instructions for safe handling, storage, and disposal.

Zukünftige Richtungen

Future directions could involve further studies to better understand the compound’s properties, potential applications (e.g., in medicine or materials science), or ways to improve its synthesis.

Please note that this is a general approach and the specific details would depend on the particular compound and the available scientific literature. For a detailed analysis of a specific compound, consultation with a chemist or a literature search in a scientific database may be necessary.

Eigenschaften

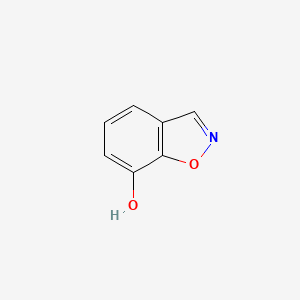

IUPAC Name |

2-bromo-4-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCWAJVRIADCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616552 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-2-bromo-4-fluorobenzene | |

CAS RN |

660842-05-7 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

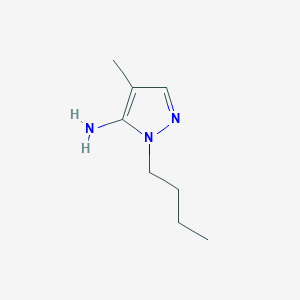

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)

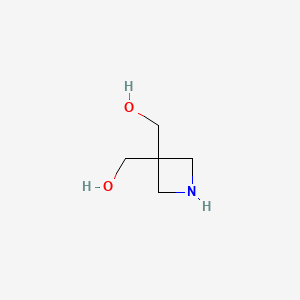

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)